molecular formula C18H20O2Si B11834933 1,1'-[(Dimethylsilanediyl)di(4,1-phenylene)]di(ethan-1-one) CAS No. 18537-21-8

1,1'-[(Dimethylsilanediyl)di(4,1-phenylene)]di(ethan-1-one)

Cat. No.: B11834933
CAS No.: 18537-21-8
M. Wt: 296.4 g/mol
InChI Key: AYUGNTUOKQQWET-UHFFFAOYSA-N
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Description

1,1’-[(Dimethylsilanediyl)di(4,1-phenylene)]di(ethan-1-one) is an organosilicon compound characterized by the presence of a dimethylsilanediyl group bonded to two phenylene groups, each of which is further bonded to an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[(Dimethylsilanediyl)di(4,1-phenylene)]di(ethan-1-one) typically involves the reaction of dimethylchlorosilane with 4-bromoacetophenone in the presence of a palladium catalyst. The reaction proceeds through a cross-coupling mechanism, forming the desired product with high yield. The reaction conditions generally include:

    Solvent: Tetrahydrofuran (THF)

    Catalyst: Palladium(0) complex

    Temperature: 60-80°C

    Reaction Time: 12-24 hours

Industrial Production Methods

On an industrial scale, the production of 1,1’-[(Dimethylsilanediyl)di(4,1-phenylene)]di(ethan-1-one) may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1,1’-[(Dimethylsilanediyl)di(4,1-phenylene)]di(ethan-1-one) undergoes various chemical reactions, including:

    Oxidation: The ethanone groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ethanone groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenylene groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, room temperature.

    Reduction: Sodium borohydride in methanol, room temperature.

    Substitution: Nitric acid in sulfuric acid, 0-5°C for nitration.

Major Products Formed

    Oxidation: 1,1’-[(Dimethylsilanediyl)di(4,1-phenylene)]di(carboxylic acid)

    Reduction: 1,1’-[(Dimethylsilanediyl)di(4,1-phenylene)]di(ethanol)

    Substitution: 1,1’-[(Dimethylsilanediyl)di(4-nitrophenylene)]di(ethan-1-one)

Scientific Research Applications

1,1’-[(Dimethylsilanediyl)di(4,1-phenylene)]di(ethan-1-one) has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of organosilicon polymers and materials with unique electronic properties.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

    Medicine: Explored for its potential as an anticancer agent, as it can interact with specific molecular targets involved in cancer cell proliferation.

    Industry: Utilized in the production of high-performance coatings and adhesives due to its excellent thermal and chemical stability.

Mechanism of Action

The mechanism of action of 1,1’-[(Dimethylsilanediyl)di(4,1-phenylene)]di(ethan-1-one) involves its interaction with molecular targets through its phenylene and ethanone groups. These interactions can lead to the inhibition of specific enzymes or receptors, thereby modulating various biological pathways. For example, in cancer research, the compound may inhibit the activity of kinases involved in cell signaling, leading to reduced cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • **1,1’-[(Dimethylsilylene)di(4,1-phenylene)]di(ethan-1-one)
  • **1,1’-[(Diphenylsilanediyl)di(4,1-phenylene)]di(ethan-1-one)
  • **1,1’-[(Dimethylsilanediyl)di(4,1-phenylene)]di(methan-1-one)

Uniqueness

1,1’-[(Dimethylsilanediyl)di(4,1-phenylene)]di(ethan-1-one) is unique due to its specific combination of dimethylsilanediyl and ethanone groups, which confer distinct electronic and steric properties. These properties make it particularly suitable for applications requiring high thermal and chemical stability, such as in advanced materials and drug delivery systems.

Properties

CAS No.

18537-21-8

Molecular Formula

C18H20O2Si

Molecular Weight

296.4 g/mol

IUPAC Name

1-[4-[(4-acetylphenyl)-dimethylsilyl]phenyl]ethanone

InChI

InChI=1S/C18H20O2Si/c1-13(19)15-5-9-17(10-6-15)21(3,4)18-11-7-16(8-12-18)14(2)20/h5-12H,1-4H3

InChI Key

AYUGNTUOKQQWET-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)[Si](C)(C)C2=CC=C(C=C2)C(=O)C

Origin of Product

United States

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